1,4-Benzenedisulfonyl dichloride
Description
The exact mass of the compound 1,4-Benzenedisulfonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Benzenedisulfonyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenedisulfonyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,4-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKKXXKYBHGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611688 | |
| Record name | Benzene-1,4-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-77-4 | |
| Record name | 1,4-Benzenedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,4-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzene-1,4-disulfonyl dichloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Core Building Block for Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 1,4-benzenedisulfonyl dichloride, a pivotal reagent in the fields of medicinal chemistry, polymer science, and materials research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its reactivity and utility.
Introduction and Core Chemical Identity
1,4-Benzenedisulfonyl dichloride, with the CAS Number 6461-77-4, is an aromatic sulfonyl chloride characterized by a central benzene ring substituted at the para positions with two sulfonyl chloride functional groups.[1][2] This symmetrical arrangement of reactive moieties makes it a valuable bifunctional linker and building block in the design of complex molecular architectures.
Molecular Formula: C₆H₄Cl₂O₄S₂[3]
Molecular Weight: 275.13 g/mol [4]
IUPAC Name: Benzene-1,4-disulfonyl dichloride[4]
The core of its utility lies in the high reactivity of the sulfonyl chloride groups (-SO₂Cl) towards a wide range of nucleophiles, enabling the formation of stable sulfonamides, sulfonates, and other derivatives.
Chemical Structure Visualization
The planar benzene ring, coupled with the tetrahedral geometry at the sulfur atoms, defines the three-dimensional shape of the molecule.
Caption: 2D representation of 1,4-Benzenedisulfonyl dichloride.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 1,4-benzenedisulfonyl dichloride is crucial for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of 1,4-Benzenedisulfonyl Dichloride
| Property | Value | Source |
| Melting Point | 138 °C | [1] |
| Boiling Point | 375.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.690 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in many organic solvents, reacts with water. | [5] |
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectra for 1,4-benzenedisulfonyl dichloride is not readily accessible, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: Due to the symmetry of the molecule, a single signal, a singlet, would be expected for the four aromatic protons.
-
¹³C NMR: Two signals would be anticipated in the aromatic region: one for the two carbons attached to the sulfonyl chloride groups and another for the four carbons bearing hydrogen atoms.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the S=O stretching vibrations of the sulfonyl chloride groups, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.
Synthesis and Mechanistic Rationale
The synthesis of 1,4-benzenedisulfonyl dichloride typically involves a two-step process: the disulfonation of benzene followed by the chlorination of the resulting disulfonic acid.
Generalized Synthesis Workflow
Caption: Generalized two-step synthesis of 1,4-Benzenedisulfonyl dichloride.
Step 1: Disulfonation of Benzene
The introduction of two sulfonyl groups onto the benzene ring is an electrophilic aromatic substitution reaction. The use of fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the electrophile, SO₃.
-
Causality: The first sulfonation can occur at any position. The resulting benzenesulfonic acid has a deactivating and meta-directing sulfonic acid group. However, under forcing conditions (high temperature and high concentration of SO₃), the reaction can be driven to the thermodynamically more stable para-product, 1,4-benzenedisulfonic acid.
Step 2: Chlorination of 1,4-Benzenedisulfonic Acid
The conversion of the sulfonic acid groups to sulfonyl chlorides is a nucleophilic substitution at the sulfur atom. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Experimental Protocol (General Procedure):
-
To a dried flask equipped with a reflux condenser and a gas outlet, 1,4-benzenedisulfonic acid is added.
-
An excess of a chlorinating agent, such as thionyl chloride, is added. A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.
-
The mixture is heated to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.
-
The excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The crude 1,4-benzenedisulfonyl dichloride is then purified, typically by recrystallization from a suitable solvent (e.g., a mixture of chlorinated hydrocarbons and hexanes).
-
-
Causality: The hydroxyl group of the sulfonic acid is a poor leaving group. The chlorinating agent first converts it into a better leaving group. For instance, with thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes nucleophilic attack by the chloride ion to yield the sulfonyl chloride. The use of excess chlorinating agent ensures the reaction goes to completion.
Applications in Research and Development
The bifunctional nature of 1,4-benzenedisulfonyl dichloride makes it a versatile tool for chemists.
In Drug Development and Medicinal Chemistry
1,4-Benzenedisulfonyl dichloride is a precursor to a wide range of benzene-1,4-disulfonamides. These derivatives are of significant interest in drug discovery.
-
As Scaffolds for Inhibitors: Research has shown that benzene-1,4-disulfonamides can act as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers that are dependent on aerobic metabolism.[6] The disulfonamide core serves as a rigid scaffold from which various substituents can be appended to optimize binding to the biological target and modulate pharmacokinetic properties.[6]
-
As Linkers in Bioconjugation: The ability to react with two different nucleophiles makes this molecule a potential homobifunctional linker. While not as common as other linkers, it can be used to crosslink biomolecules or to tether a payload to a targeting moiety in antibody-drug conjugates (ADCs), although more sophisticated linkers are often employed.
In Polymer Chemistry
The reaction of 1,4-benzenedisulfonyl dichloride with difunctional nucleophiles, such as diamines or diols, leads to the formation of polysulfonamides and polysulfonates, respectively. These polymers can exhibit high thermal stability and desirable mechanical properties.
-
Polycondensation Reactions: The step-growth polymerization with diamines yields polysulfonamides, which are analogs of polyamides with potentially different solubility and thermal characteristics.
Safety and Handling
1,4-Benzenedisulfonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1][4]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
-
Conclusion
1,4-Benzenedisulfonyl dichloride is a fundamental building block in synthetic chemistry with significant applications in the development of new pharmaceuticals and advanced materials. Its symmetrical structure and the high reactivity of its sulfonyl chloride groups provide a reliable platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
References
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PubChem. (n.d.). 1,2-Benzenedisulfonyl Dichloride. Retrieved from [Link]
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Georganics. (2021). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
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PubChem. (n.d.). 1,4-benzenedisulfonyl dichloride. Retrieved from [Link]
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PubChem. (n.d.). benzene-1,4-dicarbonyl chloride. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 1,4-dichloro-. Retrieved from [Link]
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Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 1,4-Benzenedisulfonyl Dichloride: Pathways, Protocols, and Mechanistic Insights
Abstract
This technical guide provides an in-depth exploration of the synthetic routes for producing 1,4-Benzenedisulfonyl dichloride, a pivotal chemical intermediate in the development of polymers, crosslinking agents, and pharmaceutical compounds. We will dissect the prevalent synthetic methodologies, focusing on the direct chlorosulfonation of benzene and the two-step process involving the formation of benzene-1,4-disulfonic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the fundamental chemical principles and safety considerations that underpin a successful and safe synthesis. By explaining the causality behind experimental choices, this guide aims to equip the reader with a robust and validated understanding of the synthesis process.
Introduction and Strategic Overview
1,4-Benzenedisulfonyl dichloride [C₆H₄(SO₂Cl)₂] is a bifunctional molecule featuring two highly reactive sulfonyl chloride groups in a para-orientation on a benzene ring. This specific arrangement makes it an excellent monomer for the synthesis of polysulfonates and polyamides with unique material properties. In medicinal chemistry, it serves as a rigid scaffold and a precursor for a variety of sulfonamide-based therapeutic agents.
The synthesis of this compound can be approached via two primary strategic pathways. The choice between them hinges on a careful consideration of factors such as desired purity, available starting materials, scalability, and control over reaction byproducts.
-
Route A: Direct Chlorosulfonation. This is an atom-economical, one-pot reaction where benzene is treated directly with an excess of chlorosulfonic acid. While efficient, this pathway requires stringent control of reaction conditions to favor the desired 1,4-disubstitution product over other isomers and to manage the highly reactive nature of the reagents.
-
Route B: Two-Step Sulfonation and Chlorination. This method involves the initial sulfonation of benzene to form benzene-1,4-disulfonic acid, which is then converted to the target disulfonyl dichloride using a chlorinating agent. This route offers potentially better control over isomer formation but involves an additional synthetic step.
This guide will focus primarily on the direct chlorosulfonation route due to its prevalence and efficiency, while also providing insights into the alternative two-step pathway.
The Primary Pathway: Direct Chlorosulfonation of Benzene
The direct reaction of benzene with chlorosulfonic acid (ClSO₃H) is a powerful method for introducing sulfonyl chloride functionalities onto the aromatic ring. The reaction is a classic example of electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds through the generation of a potent electrophile from chlorosulfonic acid.[1][2] At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophilic species SO₂Cl⁺.[1]
Step 1: Electrophile Generation 2 ClSO₃H ⇌ ⁺SO₂Cl + H₂SO₄ + Cl⁻
Step 2: Electrophilic Aromatic Substitution The benzene ring, acting as a nucleophile, attacks the electrophilic sulfur atom of ⁺SO₂Cl. This initial attack forms a resonance-stabilized carbocation known as a sigma complex. The first substitution yields benzenesulfonyl chloride.
Step 3: Di-substitution The initial -SO₂Cl group is strongly deactivating and meta-directing. Therefore, forcing conditions—specifically, a large excess of chlorosulfonic acid and elevated temperatures or extended reaction times—are required to introduce a second sulfonyl chloride group. Under these conditions, the thermodynamically more stable para-isomer is preferentially formed over the meta-isomer.
Diagram 1: Mechanism of Direct Chlorosulfonation
Caption: Step-by-step workflow for the synthesis and purification of 1,4-Benzenedisulfonyl dichloride.
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolving hydrogen chloride (HCl) gas.
-
Reagent Charging: In the fume hood, carefully charge the three-neck flask with chlorosulfonic acid (140 g, 1.2 mol).
-
Initial Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the acid to cool to between 0 and 5 °C.
-
Benzene Addition: Add benzene (15.6 g, 0.2 mol) to the dropping funnel. Add the benzene dropwise to the cold, stirring chlorosulfonic acid over a period of 1.5 to 2 hours. Causality: The slow addition is critical to control the highly exothermic reaction and maintain the temperature below 10 °C. This minimizes the formation of unwanted byproducts, such as sulfones.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the completion of the di-substitution.
-
Work-up (Quenching): Prepare a 1 L beaker containing approximately 500 g of crushed ice. With extreme caution and slow addition, carefully pour the viscous reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained. Self-Validation: The target product is a solid that is insoluble in water and will precipitate upon quenching.
-
Isolation of Crude Product: Allow the ice to melt completely. The white, solid precipitate is the crude 1,4-Benzenedisulfonyl dichloride. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid and chlorosulfonic acid.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
-
Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot chloroform. If any insoluble material remains, filter the hot solution. Slowly add hexane to the hot filtrate until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically in the range of 60-75%.
The Alternative Pathway: Two-Step Synthesis
This route provides an alternative for situations where the direct chlorosulfonation is not ideal, for instance, if a higher purity isomer is required without forcing conditions.
Diagram 3: Two-Step Synthesis Pathway
Caption: The two-step synthesis of 1,4-Benzenedisulfonyl dichloride via a disulfonic acid intermediate.
-
Step 1: Disulfonation of Benzene: Benzene is reacted with fuming sulfuric acid (oleum, H₂SO₄·SO₃) at elevated temperatures (e.g., 200-250 °C). [3][4][5]These conditions favor the formation of the thermodynamically stable para-isomer, benzene-1,4-disulfonic acid.
-
Step 2: Conversion to Dichloride: The isolated benzene-1,4-disulfonic acid (or its sodium salt) is then treated with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). [6][7]For example, reacting with PCl₅ provides the desired sulfonyl chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. [6] Comparison of Synthetic Routes
| Feature | Route A: Direct Chlorosulfonation | Route B: Two-Step Synthesis |
| Steps | One-pot | Two distinct steps |
| Reagents | Benzene, Chlorosulfonic Acid | Benzene, Oleum, Chlorinating Agent (PCl₅, SOCl₂) |
| Control | Requires careful temperature control | Better isomeric control in the sulfonation step |
| Yield | Generally good (60-75%) | Can be high, but losses occur over two steps |
| Byproducts | HCl, H₂SO₄, sulfones | H₂O, HCl, phosphorus compounds (if PCl₅ is used) |
| Simplicity | High | Moderate |
Characterization and Quality Control
To ensure the identity and purity of the synthesized 1,4-Benzenedisulfonyl dichloride, the following analytical methods are standard.
| Property | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 138 °C [8] |
| ¹H NMR (CDCl₃) | δ ~8.1-8.3 ppm (singlet, 4H) |
| ¹³C NMR (CDCl₃) | δ ~131, 148 ppm |
| FT-IR (KBr, cm⁻¹) | ~1380, 1180 (asymmetric and symmetric S=O stretch), ~750 (C-S stretch) |
Critical Safety Considerations
The synthesis of 1,4-Benzenedisulfonyl dichloride involves hazardous materials, most notably chlorosulfonic acid. [9][10][11][12]
-
Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. [10][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®). [10]* Handling and Storage: Handle chlorosulfonic acid only in a well-ventilated chemical fume hood. [11]Store in a cool, dry place away from water and incompatible materials.
-
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12]Emergency shower and eyewash stations must be readily accessible. [10]Spills should be neutralized with a suitable agent like sodium bicarbonate (use with caution due to gas evolution) and absorbed with an inert material.
Conclusion
The synthesis of 1,4-Benzenedisulfonyl dichloride is a well-established but demanding process that requires a thorough understanding of electrophilic aromatic substitution and careful handling of hazardous reagents. The direct chlorosulfonation of benzene offers an efficient and direct route, provided that reaction conditions are meticulously controlled to manage the reaction's exothermicity and favor the desired para-isomer. The two-step alternative, while less direct, can offer advantages in isomeric purity. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can reliably and safely produce this valuable chemical building block for a wide range of applications in materials science and drug discovery.
References
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Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 1, p.11 (1921). Benzenesulfonyl chloride. [Link]
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Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
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National Center for Biotechnology Information. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubChem. [Link]
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Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]
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New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]
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ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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Navigating the Challenges of a Bifunctional Reagent: An In-Depth Technical Guide to the Moisture Sensitivity and Hydrolysis of 1,4-Benzenedisulfonyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Double-Edged Sword of Reactivity
1,4-Benzenedisulfonyl dichloride is a valuable bifunctional reagent in organic synthesis, prized for its ability to act as a rigid linker in the construction of complex molecular architectures, including bioactive sulfonamides. However, the very reactivity that makes it a powerful synthetic tool also renders it highly susceptible to hydrolysis. This technical guide, intended for laboratory professionals, delves into the critical aspects of the moisture sensitivity of 1,4-benzenedisulfonyl dichloride, providing a comprehensive understanding of its hydrolysis pathway, practical guidance for its handling and use, and robust analytical methods for monitoring its integrity.
The Inherent Instability: Understanding the Susceptibility to Hydrolysis
1,4-Benzenedisulfonyl dichloride is a crystalline solid that is highly sensitive to moisture.[1][2] This reactivity stems from the electrophilic nature of the sulfur atoms in the sulfonyl chloride groups (-SO₂Cl). The presence of two such groups on the same aromatic ring presents a unique scenario for a stepwise hydrolysis process.
The hydrolysis of aromatic sulfonyl chlorides is a well-documented process that proceeds through a nucleophilic substitution mechanism, generally accepted to be SN2 in nature.[3] In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group.
The Stepwise Hydrolysis Pathway
The hydrolysis of 1,4-benzenedisulfonyl dichloride is not an "all-or-nothing" event. It proceeds in a stepwise manner, with each sulfonyl chloride group reacting with water sequentially.
Caption: Stepwise hydrolysis of 1,4-benzenedisulfonyl dichloride.
Step 1: Formation of the Intermediate
The first equivalent of water reacts with one of the sulfonyl chloride groups to form the intermediate, 4-(chlorosulfonyl)benzenesulfonic acid, and one equivalent of hydrochloric acid.
Step 2: Complete Hydrolysis
The second sulfonyl chloride group of the intermediate then reacts with a second equivalent of water to yield the final product, 1,4-benzenedisulfonic acid, and a second equivalent of hydrochloric acid.
Factors Influencing the Rate of Hydrolysis
The rate of hydrolysis of 1,4-benzenedisulfonyl dichloride is influenced by several factors:
-
Moisture Availability: This is the most critical factor. The reaction rate is directly proportional to the concentration of water in the reaction medium or storage environment.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
pH: The hydrolysis of sulfonyl chlorides can be influenced by pH. While the reaction proceeds with neutral water, it can be accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion.[4]
-
Solvent: The polarity of the solvent can affect the rate of hydrolysis. Protic solvents, especially those containing water, will facilitate the reaction.
Practical Guidance for Handling and Storage
Given its moisture sensitivity, stringent handling and storage protocols are paramount to maintain the integrity of 1,4-benzenedisulfonyl dichloride.
Storage
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere, such as nitrogen or argon.
-
Sealed Containers: Use tightly sealed containers, preferably with a secondary seal like Parafilm®, to prevent moisture ingress.
-
Desiccation: Store the container within a desiccator containing a suitable drying agent.
Handling in the Laboratory
All manipulations of 1,4-benzenedisulfonyl dichloride should be performed using techniques designed to exclude atmospheric moisture.
Caption: Experimental workflow for handling 1,4-benzenedisulfonyl dichloride.
Protocol for Handling in an Inert Atmosphere:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (typically at >120 °C for several hours) and allowed to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus while flushing with a dry inert gas (nitrogen or argon). A Schlenk line or a glovebox provides the most secure environment.
-
Solvent and Reagent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled prior to use.[5][6][7] Ensure all other reagents are also anhydrous.
-
Weighing and Transfer: If a glovebox is not available, weigh the 1,4-benzenedisulfonyl dichloride quickly in a dry, draft-free environment and transfer it to the reaction vessel under a positive pressure of inert gas.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agents |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Sodium, Potassium |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å) | |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Lithium aluminum hydride (LiAlH₄) | |
| Toluene | Sodium/benzophenone, Calcium hydride (CaH₂) |
Note: Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.
Analytical Methods for Monitoring Hydrolysis and Purity
The ability to analytically monitor the purity of 1,4-benzenedisulfonyl dichloride and track the progress of its hydrolysis is crucial for both quality control and reaction optimization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the starting material, the intermediate, and the final hydrolysis product.
Proposed HPLC Method Parameters:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (acidified with a small amount of an acid like phosphoric or formic acid) and acetonitrile is likely to provide good separation.[1][8] The acidic modifier helps to suppress the ionization of the sulfonic acid groups, leading to better peak shapes.
-
Detection: UV detection at a wavelength where all three compounds have significant absorbance (e.g., around 254 nm) would be appropriate.
Table 2: Expected Elution Order in Reverse-Phase HPLC
| Compound | Structure | Polarity | Expected Elution Order |
| 1,4-Benzenedisulfonic Acid | HO₃S-C₆H₄-SO₃H | Most Polar | 1 (shortest retention time) |
| 4-(Chlorosulfonyl)benzenesulfonic Acid | ClO₂S-C₆H₄-SO₃H | Intermediate | 2 |
| 1,4-Benzenedisulfonyl Dichloride | ClO₂S-C₆H₄-SO₂Cl | Least Polar | 3 (longest retention time) |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural characterization of the starting material and its hydrolysis products.
Expected ¹H NMR Spectral Features:
-
1,4-Benzenedisulfonyl Dichloride: A single singlet in the aromatic region, as the four protons on the benzene ring are chemically equivalent.
-
4-(Chlorosulfonyl)benzenesulfonic Acid: An AA'BB' system (two doublets) in the aromatic region, due to the desymmetrization of the benzene ring.
-
1,4-Benzenedisulfonic Acid: A single singlet in the aromatic region, similar to the starting material.
¹³C NMR spectroscopy would also show characteristic changes in the chemical shifts of the aromatic carbons upon hydrolysis.
Mitigating Hydrolysis in Synthetic Applications
The key to successfully using 1,4-benzenedisulfonyl dichloride in synthesis is to rigorously exclude water from the reaction system.
Protocol for a Typical Sulfonamide Synthesis:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in a freshly distilled, anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Addition of Sulfonyl Chloride: Dissolve the 1,4-benzenedisulfonyl dichloride in the same anhydrous solvent in the dropping funnel. Add the solution dropwise to the stirred amine solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure complete consumption of the starting material.
-
Work-up: Upon completion, the reaction is typically quenched with a controlled addition of water or an aqueous solution. Subsequent extraction and purification steps will isolate the desired sulfonamide product.
Conclusion: Mastery Through Understanding and Technique
The successful application of 1,4-benzenedisulfonyl dichloride in research and drug development hinges on a thorough understanding of its moisture sensitivity and the implementation of meticulous experimental techniques. By appreciating the stepwise nature of its hydrolysis, adhering to stringent protocols for handling and storage, and employing appropriate analytical methods for monitoring its integrity, researchers can effectively harness the synthetic potential of this valuable bifunctional reagent while mitigating the risks associated with its inherent reactivity.
References
-
Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
ResearchGate. (2025, August 6). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. [Link]
-
ResearchGate. (2025, August 7). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
The Schlenk Line Survival Guide. Refluxing Under an Inert Atmosphere. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]
-
Delloyd's Lab-Tech Chemistry resource. SOLVENT DRYING AND DRYING AGENTS. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
-
PubMed. (2008). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
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- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. figshare.com [figshare.com]
An In-Depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Bifunctional Reagent at the Interface of Theory and Practice
Abstract
1,4-Benzenedisulfonyl dichloride is a highly reactive, bifunctional aromatic compound that serves as a critical building block in synthetic chemistry. Its symmetrical structure, featuring two electrophilic sulfonyl chloride moieties in a para-disposition, makes it an invaluable reagent for creating rigid, well-defined molecular architectures. This guide provides a comprehensive analysis of its core properties, contrasting theoretically-derived data with experimentally observed characteristics. We will delve into its reactivity profile, particularly with nucleophiles, and provide field-proven experimental protocols that underscore the causality behind procedural choices. This document is intended for researchers, chemists, and drug development professionals who utilize sulfonyl chloride chemistry to construct complex polymers, novel materials, and pharmacologically active agents.
Molecular Architecture: Theoretical Foundation
1,4-Benzenedisulfonyl dichloride, with CAS number 5402-74-4, is a crystalline solid whose utility is dictated by the precise orientation of its reactive groups. The benzene ring provides a rigid, planar scaffold, while the two sulfonyl chloride groups (-SO₂Cl) act as powerful electrophilic sites for nucleophilic attack.
The theoretical properties of a molecule provide a baseline for understanding its behavior. These are derived from its fundamental structure using computational methods.
Molecular Descriptors:
-
Molecular Formula: C₆H₄Cl₂O₄S₂
-
SMILES: O=S(C1=CC=C(S(=O)(Cl)=O)C=C1)(Cl)=O[1]
-
InChI: InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H
Physicochemical Properties: Theoretical vs. Experimental Reality
A critical aspect of laboratory science is understanding the divergence between predicted and measured properties. While computational models provide excellent estimates, experimental values represent the compound's true behavior under specific conditions. The moisture-sensitive nature of sulfonyl chlorides, for instance, is a practical reality that theoretical values alone do not fully convey.
Data Presentation: Comparison of Properties
| Property | Theoretical / Predicted Value | Experimental Value | Source(s) |
| Molecular Weight | 275.13 g/mol | 275.13 g/mol | [1] |
| Melting Point | Not applicable | 138 °C | [2] |
| Boiling Point | 375.5 ± 25.0 °C (Predicted) | Decomposes upon strong heating | [2] |
| Density | 1.690 ± 0.06 g/cm³ (Predicted) | Not readily available | [2] |
| Appearance | Not applicable | White to off-white crystalline solid | [3][4] |
| Solubility | Not applicable | Soluble in common organic solvents (e.g., THF, Dichloromethane); Reacts with protic solvents (water, alcohols) | [3][4] |
Chemical Reactivity and Mechanistic Considerations
The chemistry of 1,4-benzenedisulfonyl dichloride is dominated by the high electrophilicity of the sulfur atoms in the sulfonyl chloride groups. These groups are excellent leaving groups, facilitating nucleophilic substitution reactions.
Hydrolysis: The Inherent Instability with Water
The most significant reaction from a handling perspective is hydrolysis. The sulfonyl chloride moieties react readily—and often violently—with water and other protic nucleophiles. This reaction is practically irreversible and proceeds via nucleophilic attack on the sulfur atom, leading to the formation of the thermodynamically stable 1,4-benzenedisulfonic acid and hydrochloric acid.
Causality: This high reactivity is why all experimental work with this compound must be conducted under strictly anhydrous conditions. The presence of even atmospheric moisture can lead to the degradation of the starting material, reducing yields and generating corrosive HCl gas.
Caption: Hydrolysis of 1,4-Benzenedisulfonyl Dichloride.
Sulfonamide Formation: A Cornerstone of Synthesis
The most synthetically valuable reaction is the formation of sulfonamides. 1,4-Benzenedisulfonyl dichloride reacts cleanly with two equivalents of a primary or secondary amine to form a stable N,N'-disubstituted-benzene-1,4-disulfonamide. This reaction is the foundation of its use as a molecular scaffold and cross-linking agent.[3][4]
Mechanism & Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. A chloride ion is displaced, and a proton is lost from the nitrogen, forming a stable sulfur-nitrogen bond. A non-nucleophilic base (e.g., triethylamine or pyridine) is required in the reaction mixture to neutralize the HCl generated as a byproduct. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General synthesis of a disulfonamide.
Applications in Research and Development
The bifunctional nature of 1,4-benzenedisulfonyl dichloride makes it a versatile tool in several scientific domains.
-
Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers. The rigid benzene core imparts stability, leading to the formation of durable, high-performance polysulfonamide materials and membranes.[3][4][5]
-
Drug Discovery and Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. 1,4-Benzenedisulfonyl dichloride provides a symmetrical scaffold for synthesizing novel, C₂-symmetric molecules. These structures are often explored as enzyme inhibitors or receptor ligands where bivalent binding can lead to enhanced potency and selectivity.[5]
Field-Proven Experimental Protocol: Synthesis of a Disulfonamide
This protocol describes a representative, self-validating procedure for the synthesis of N,N'-dibenzyl-benzene-1,4-disulfonamide. The logic behind each step is explained to ensure reproducibility and safety.
Objective: To synthesize a disulfonamide via double nucleophilic substitution.
Materials:
-
1,4-Benzenedisulfonyl dichloride (1.0 eq)
-
Benzylamine (2.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol Workflow:
Caption: Experimental workflow for disulfonamide synthesis.
Step-by-Step Methodology:
-
System Inerting (Causality: Prevents Hydrolysis): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1,4-benzenedisulfonyl dichloride (1.0 eq). Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous DCM via cannula to dissolve the solid.
-
Controlling Exothermicity (Causality: Ensures Safety & Selectivity): Cool the resulting solution to 0 °C using an ice-water bath. The reaction is exothermic, and cooling prevents uncontrolled side reactions.
-
Nucleophile Addition (Causality: Initiates Reaction): Add benzylamine (2.1 eq) dropwise via a syringe over 10-15 minutes. A slight excess of the amine ensures the complete consumption of the bifunctional starting material.
-
Byproduct Neutralization (Causality: Drives Reaction to Completion): Immediately following the amine, add triethylamine (2.2 eq) dropwise. This base will scavenge the HCl produced, preventing the formation of benzylammonium chloride and allowing the reaction to proceed. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 1,4-benzenedisulfonyl dichloride spot has been completely consumed (typically 4-12 hours).
-
Aqueous Workup & Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (removes excess triethylamine and benzylamine), saturated NaHCO₃ (removes any residual acid), and brine (removes bulk water).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification: The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure N,N'-dibenzyl-benzene-1,4-disulfonamide.
Safety and Handling
1,4-Benzenedisulfonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1][2]
-
Signal Word: Danger[1]
-
UN Number: 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from water and moisture.
-
Disposal: Due to its violent reaction with water, quenching must be done carefully by slowly adding the material to a stirred, cooled solution of sodium bicarbonate or by adding a miscible alcohol (like isopropanol) before aqueous disposal.
Conclusion
1,4-Benzenedisulfonyl dichloride is a powerful synthetic tool whose practical utility is deeply rooted in its theoretical structure. The predictable reactivity of its two electrophilic centers allows for the rational design of complex molecules and materials. However, its high reactivity, particularly towards water, necessitates a thorough understanding of its handling properties. By bridging the gap between theoretical predictions and experimental realities, researchers can safely and effectively harness the full potential of this versatile bifunctional reagent to advance the fields of materials science and drug discovery.
References
-
PubChem. 1,2-Benzenedisulfonyl Dichloride. National Center for Biotechnology Information. [Link]
-
PubChem. benzene-1,4-dicarbonyl chloride. National Center for Biotechnology Information. [Link]
-
Georganics. Benzene-1,3-disulfonyl chloride - High purity. Georganics. [Link]
-
Alcatraz Chemicals. 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. Alcatraz Chemicals. [Link]
- Google Patents. Process for the preparation of benzene sulfonamides.
-
Rogne, O. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
NIST. Benzene, 1,4-dichloro-. NIST WebBook. [Link]
-
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
-
PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. National Center for Biotechnology Information. [Link]
-
Georganics. Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]
Sources
- 1. 6461-77-4|Benzene-1,4-disulfonyl dichloride|BLD Pharm [bldpharm.com]
- 2. 1,4-Benzenedisulfonyl dichloride | 6461-77-4 [chemicalbook.com]
- 3. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. alcatrazchemicals.com [alcatrazchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,4-Benzenedisulfonyl Dichloride
Welcome to the technical support center for the purification of 1,4-Benzenedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent and require it in high purity. As a bifunctional molecule, the efficacy of 1,4-Benzenedisulfonyl dichloride in polymerization, cross-linking, and as a precursor for advanced pharmaceutical intermediates is directly dependent on its purity.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the success of your experimental work.
Understanding the Chemistry of Purification
The primary challenge in purifying 1,4-Benzenedisulfonyl dichloride lies in its high reactivity, particularly its sensitivity to moisture, and the presence of isomeric and polymeric impurities from its synthesis. The purification strategy hinges on exploiting the differences in solubility and physical properties between the desired 1,4-isomer and these contaminants.
The most significant impurity is often the hydrolysis product, 1,4-Benzenedisulfonic acid , formed upon contact with water.[3] This underscores the absolute necessity of anhydrous conditions throughout the purification and handling process. Another common contaminant is the 1,3-Benzenedisulfonyl dichloride isomer, which has a significantly lower melting point and different solubility characteristics.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude 1,4-Benzenedisulfonyl dichloride.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Final Yield | 1. Hydrolysis: The crude material or the final product was exposed to moisture (atmospheric, wet glassware, or protic solvents).[3] 2. Excessive Washing: Washing the crystals with a solvent in which the product has some solubility, even when cold. 3. Premature Crystallization: The product crystallized during hot filtration, leading to loss on the filter medium. | 1. Ensure Anhydrous Conditions: All glassware must be oven-dried. Use anhydrous solvents. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1][4] 2. Optimize Washing: Use a minimal amount of ice-cold, non-polar solvent (e.g., hexane) for washing. This minimizes dissolution of the product while effectively removing soluble, non-polar impurities. 3. Maintain Temperature During Filtration: Preheat the filtration funnel (gravity filtration is preferred for this step). Use a slight excess of hot solvent to ensure the product remains in solution. |
| Product is Oily or Fails to Crystallize | 1. High Impurity Load: Significant amounts of the lower-melting 1,3-isomer or other impurities are present, causing melting point depression. 2. Solvent Choice: The chosen recrystallization solvent is too good a solvent, even at low temperatures. 3. Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. | 1. Pre-Purification Wash: Before recrystallization, triturate (slurry) the crude solid with a cold, non-polar solvent like hexane to remove some of the more soluble impurities. 2. Solvent System Optimization: If a single solvent fails, a two-solvent system may be effective. Dissolve the crude product in a minimal amount of a good, hot solvent (e.g., chloroform), then slowly add a poor, hot solvent (e.g., hexane) until turbidity appears. Reheat to clarify and then cool slowly. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of pure 1,4-Benzenedisulfonyl dichloride. |
| Purified Product has a Low or Broad Melting Point | 1. Incomplete Removal of Isomers: The 1,3-isomer (m.p. 59-62 °C) remains.[1] 2. Trapped Solvent: Solvent molecules are trapped within the crystal lattice. 3. Residual Acidity: Traces of 1,4-Benzenedisulfonic acid or residual synthesis reagents (e.g., chlorosulfonic acid) are present. | 1. Slow Crystallization: Allow the solution to cool slowly and undisturbed. Rapid cooling traps impurities. A second recrystallization may be necessary. The significant melting point difference between isomers makes this separation highly effective with careful technique. 2. Thorough Drying: Dry the final crystals under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the solvent is high-boiling, to remove all residual solvent. 3. Aqueous Workup of Crude: Before recrystallization, consider dissolving the crude material in an inert organic solvent (e.g., dichloromethane) and washing it carefully with ice-cold water to remove water-soluble acids. The organic layer must then be thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before proceeding. |
| Product Discolors (Yellow/Brown) During Purification | 1. Thermal Decomposition: Overheating the solution during dissolution, especially in the presence of impurities. 2. Oxidation: Air oxidation at high temperatures. | 1. Controlled Heating: Use a heating mantle with a stirrer and a thermometer. Do not exceed the boiling point of the chosen solvent. Avoid prolonged heating. 2. Inert Atmosphere: For very high purity requirements, perform the recrystallization under an inert atmosphere of nitrogen or argon. |
Purification Workflow & Impurity Relationship
The following diagrams illustrate the recommended purification workflow and the relationship between 1,4-Benzenedisulfonyl dichloride and its common impurities.
Caption: General workflow for the purification of 1,4-Benzenedisulfonyl dichloride (1,4-BDSC).
Caption: Relationship between the target compound and its primary impurities.
Detailed Experimental Protocol: Recrystallization
This protocol provides a robust method for purifying crude 1,4-Benzenedisulfonyl dichloride. The primary recommended solvent is chloroform, with glacial acetic acid as a viable alternative.
Safety First: 1,4-Benzenedisulfonyl dichloride is corrosive and reacts violently with water, liberating toxic gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Materials and Equipment:
-
Crude 1,4-Benzenedisulfonyl dichloride
-
Anhydrous Chloroform (CHCl₃) or Glacial Acetic Acid
-
Hexane (for washing)
-
Erlenmeyer flasks (oven-dried)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass rod
-
Desiccator with a suitable desiccant (e.g., P₂O₅ or anhydrous CaSO₄)
Step-by-Step Procedure:
-
Solvent Selection & Quantity: Choose a primary solvent. Chloroform is often effective due to its ability to dissolve the compound when hot and its poor solubility when cold. As a starting point, estimate approximately 5-10 mL of solvent per gram of crude material. The ideal amount will dissolve the compound near the solvent's boiling point.
-
Dissolution: Place the crude 1,4-Benzenedisulfonyl dichloride in an oven-dried Erlenmeyer flask with a magnetic stir bar. Add the calculated amount of chloroform. Gently heat the mixture to reflux using a heating mantle while stirring. Add more solvent in small portions only if necessary to fully dissolve the solid.
-
Expert Insight: Avoid using a large excess of solvent, as this will significantly reduce the recovery yield. The goal is to create a saturated solution at the boiling point.
-
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., polymeric materials) in the hot solution, a hot gravity filtration is required. Place a small plug of glass wool or a fluted filter paper in a pre-heated funnel. Quickly pour the hot solution through the funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and for effectively excluding impurities from the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions of ice-cold hexane. This will wash away residual soluble impurities and the mother liquor.
-
Causality: Hexane is used because the highly polar 1,4-Benzenedisulfonyl dichloride is poorly soluble in this non-polar solvent, minimizing product loss during the wash.
-
-
Drying: Press the crystals as dry as possible on the filter using a clean stopper or spatula. Then, transfer the crystals to a watch glass or petri dish and dry them thoroughly under high vacuum, preferably in a vacuum desiccator, until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, sticky solid. What should I do before recrystallization? A1: This suggests a high level of impurities, possibly polymeric sulfones or residual reagents. Before attempting a full recrystallization, try triturating the crude material. Add a small amount of a cold, non-polar solvent like hexane or carbon tetrachloride and vigorously stir or grind the solid with a glass rod. This can often break up the solid and dissolve some of the impurities. Filter off the solid and proceed with the recrystallization protocol. For very dark materials, a hot filtration step with a small amount of activated charcoal in the recrystallization solvent can sometimes help, but use charcoal sparingly as it can adsorb the desired product.
Q2: Can I use ethanol or methanol for recrystallization? A2: No. Alcohols are protic solvents and will react with the sulfonyl chloride group (-SO₂Cl) to form the corresponding sulfonate esters. This is an irreversible reaction that will consume your product. You must use aprotic solvents.
Q3: How can I confirm the purity of my final product? A3: The most straightforward method is to measure the melting point. Pure 1,4-Benzenedisulfonyl dichloride has a sharp melting point of approximately 138 °C.[5] A broad melting range or a melting point significantly below this value indicates the presence of impurities. For more detailed analysis, techniques like ¹H NMR spectroscopy can be used. The ¹H NMR spectrum of the pure 1,4-isomer in a solvent like CDCl₃ should show a sharp singlet in the aromatic region, as all four protons on the benzene ring are chemically equivalent. The presence of multiple signals in this region would suggest isomeric impurities.
Q4: What are the ideal storage conditions for the purified product? A4: Due to its high sensitivity to moisture, the purified 1,4-Benzenedisulfonyl dichloride must be stored in a tightly sealed container inside a desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or Drierite®.[1][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q5: Why is the 1,3-isomer a common impurity? A5: During the sulfonation of benzene, the introduction of the first sulfonyl group deactivates the aromatic ring towards further electrophilic substitution. However, it directs subsequent substitution to the meta-position. While reaction conditions can be optimized to favor para-substitution, some degree of meta-substitution is often unavoidable, leading to the formation of the 1,3-disubstituted isomer.
References
-
Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 1, p. 8 (1921). [Link]
-
Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]
-
Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. [Link]
- U.S. Patent No. 4,105,692 A. (1978). Process for the preparation of benzenesulphonyl chloride.
- U.S. Patent No. 4,874,894 A. (1989). Process for the production of benzenesulfonamides.
-
Organic Syntheses, Coll. Vol. 2, p. 202 (1943); Vol. 16, p. 31 (1936). [Link]
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Organic Syntheses, Coll. Vol. 3, p. 336 (1955); Vol. 26, p. 28 (1946). [Link]
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Solubility of Things. Benzenesulfonyl chloride. [Link]
-
Organic Syntheses, Coll. Vol. 4, p. 387 (1963); Vol. 34, p. 43 (1954). [Link]
-
Reddit. (2022, September 18). Recrystallization. r/chemistry. [Link]
-
Reddit. (2015, June 16). Recrystallization from acetic acid?. r/chemistry. [Link]
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Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
- U.S. Patent No. 2,929,820 A. (1960). Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Chinese Patent No. CN102633695A. (2012). Preparation method of 2,4-disubstituted benzenesulfonyl chloride.
- U.S. Patent No. 2,789,086 A. (1957). Preparation of 1,3-bis(benzylamino)-propane and salts thereof.
-
Organic Syntheses, Coll. Vol. 6, p. 537 (1988); Vol. 56, p. 8 (1977). [Link]
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ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. [Link]
-
Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubChem. [Link]
-
University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]
Sources
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 1,4-Benzenedisulfonyl Dichloride
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Welcome to the technical support center dedicated to the safe and efficient management of exothermic reactions involving 1,4-benzenedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions with this highly reactive intermediate. Our focus is to provide practical, field-proven insights to anticipate and control thermal hazards, ensuring both the safety of your process and the integrity of your product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the exothermic nature of 1,4-benzenedisulfonyl dichloride reactions.
Q1: What makes reactions with 1,4-benzenedisulfonyl dichloride so exothermic?
A1: The high reactivity of the sulfonyl chloride functional group (-SO₂Cl) is the primary driver of the exothermicity. These groups are potent electrophiles, making them highly susceptible to nucleophilic attack. The most common and highly exothermic reactions involve reactions with nucleophiles like primary and secondary amines to form sulfonamides.[1][2][3] The formation of the stable sulfur-nitrogen bond is a thermodynamically favorable process that releases significant energy as heat. Each of the two sulfonyl chloride groups on the benzene ring can react, doubling the potential heat output for each molecule of the starting material.
Q2: What are the primary risks of an uncontrolled exotherm with this reagent?
A2: An uncontrolled exotherm can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4] This escalating temperature can cause several hazardous scenarios:
-
Rapid Pressure Buildup: The reaction solvent can rapidly boil, leading to a dangerous increase in reactor pressure that may exceed the vessel's limits, potentially causing a rupture or explosion.[5][6]
-
Secondary Decomposition: At elevated temperatures, the reactants, products, or solvent may decompose, generating non-condensable gases and further increasing the pressure and temperature.
-
Release of Toxic Gases: 1,4-Benzenedisulfonyl dichloride reacts violently with water, especially at higher temperatures, liberating toxic hydrogen chloride (HCl) gas.[7][8] Thermal decomposition can also produce sulfur oxides.[7]
-
Reduced Product Quality: Even minor temperature excursions can lead to side reactions, reducing the yield and purity of the desired product.
Q3: How does my choice of solvent impact exotherm control?
A3: Solvent selection is a critical passive safety control. The ideal solvent should have:
-
High Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature increase, providing a larger thermal buffer.
-
High Boiling Point: A high boiling point prevents the solvent from boiling off during a minor temperature spike, which would reduce the total heat capacity of the system and could lead to pressure buildup.
-
Good Thermal Conductivity: Efficient heat transfer from the reaction mixture to the cooling jacket is essential for effective temperature control.
-
Chemical Inertness: The solvent should not react with the starting materials, intermediates, or products under the reaction conditions.
Table 1: Properties of Common Solvents for Consideration
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Toluene | 111 | 1.70 | Good for moderate temperatures; relatively inert. |
| Acetonitrile | 82 | 2.22 | Higher heat capacity but lower boiling point. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 1.80 | Greener solvent alternative to THF with a higher boiling point. |
| Dimethylformamide (DMF) | 153 | 2.00 | High boiling point, but can react with sulfonyl chlorides at elevated temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.70 | Very high boiling point, but potential for reactivity and toxicity. |
Q4: What are the most critical parameters to monitor when scaling up a reaction with 1,4-benzenedisulfonyl dichloride?
A4: When scaling up, the surface-area-to-volume ratio decreases, making heat removal less efficient. Therefore, careful monitoring and control are paramount. Key parameters include:
-
Internal Reaction Temperature: This is the most critical parameter. Use multiple, properly placed temperature probes to detect any localized "hot spots."
-
Reagent Addition Rate: The rate of addition of the nucleophile directly controls the rate of heat generation. This should be slow and carefully controlled.[4]
-
Jacket Coolant Temperature: Monitor the inlet and outlet temperatures of the cooling jacket to ensure the cooling system is functioning correctly.
-
Stirring Rate (Agitation): Efficient stirring is crucial for uniform heat distribution and to prevent the buildup of localized hot spots.
-
Reactor Pressure: A rising pressure can be an early indicator of solvent boiling or gas evolution from decomposition.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiment.
Problem 1: The internal temperature is rising rapidly and overshooting the setpoint.
-
Question: I've started the slow addition of my amine to the 1,4-benzenedisulfonyl dichloride solution, and the temperature is climbing much faster than in my lab-scale experiments. What should I do?
-
Answer: This is a critical situation that requires immediate action to prevent a thermal runaway.
-
Stop Reagent Addition: Immediately stop the feed of the amine or other nucleophile. This will halt the primary source of heat generation.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. Lower the setpoint of the chiller if possible.
-
Check Agitation: Verify that the stirrer is functioning correctly and at a sufficient speed to ensure proper heat transfer to the reactor walls.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, you may need to initiate an emergency quench. (See Protocol for Emergency Quenching).
Causality: The reduced surface-area-to-volume ratio at a larger scale means that the heat generated by the reaction is not being removed as efficiently as in a smaller flask. The addition rate that was safe at a 1L scale may be too fast for a 100L reactor. It is crucial to perform reaction calorimetry studies to determine the maximum safe addition rate before scaling up.
-
Problem 2: The reaction seems to have stalled, but I'm worried about unreacted material accumulating.
-
Question: I've been adding my nucleophile for an hour, but the temperature has not increased as expected. I'm concerned about a delayed, rapid reaction. What should I do?
-
Answer: This is a potentially hazardous situation, as the accumulation of unreacted reagents could lead to a sudden and violent exotherm if the reaction initiates.
-
Stop Reagent Addition: Immediately stop adding the nucleophile.
-
Verify Conditions: Check that the reaction temperature is within the expected range for initiation. Ensure that all necessary catalysts or bases are present.
-
Take a Sample (with extreme caution): If it is safe to do so, take a small, representative sample of the reaction mixture for analysis (e.g., by HPLC, TLC, or IR) to determine if the reaction has started.
-
Controlled Initiation: If the reaction has not started, you may need to gently warm the mixture to the initiation temperature. Do this very slowly and be prepared for a potential exotherm.
-
Consider a "Heel": For future batches, consider adding a small amount of the product from a previous batch (a "heel") to the reactor before starting the addition. This can help to ensure the reaction initiates smoothly.
Causality: Poor mixing, an unexpectedly low starting temperature, or the absence of a necessary catalyst can prevent a reaction from starting. However, the reactants are still present and can react rapidly once the right conditions are met.
-
Problem 3: I'm observing pressure buildup in the reactor.
-
Question: The pressure in my reactor is slowly increasing, even though the temperature is under control. What could be the cause?
-
Answer: Pressure buildup can be caused by the evolution of gas from the reaction or by the boiling of a low-boiling-point solvent.
-
Identify the Gas: The reaction of sulfonyl chlorides with amines generates one equivalent of HCl for each sulfonyl chloride group that reacts.[9] If a base (like triethylamine or pyridine) is not used to scavenge this HCl, it will evolve as a gas.
-
Check for Leaks: Ensure the pressure increase is not due to a leak in your nitrogen or other inert gas supply.
-
Ventilation: Ensure the reactor is properly vented through a suitable scrubber system to neutralize any acidic gases.
-
Review Solvent Choice: If the pressure buildup is due to the solvent approaching its boiling point, you may need to choose a higher-boiling-point solvent for future experiments.
Causality: The generation of gaseous byproducts is a common cause of pressure buildup in these reactions. It is essential to account for this in the design of your process, including the use of a suitable base and a properly sized vent and scrubber system.
-
Section 3: Protocols and Methodologies
This section provides detailed protocols for key procedures related to managing exotherms in reactions of 1,4-benzenedisulfonyl dichloride.
Protocol for Controlled Addition of Reagents
This protocol describes a semi-batch approach, which is a common method for controlling exothermic reactions at scale.
-
Reactor Setup:
-
Charge the jacketed reactor with 1,4-benzenedisulfonyl dichloride and the chosen solvent.
-
Begin stirring to ensure the contents are well-mixed and at a uniform temperature.
-
Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
-
Reagent Preparation:
-
Prepare a solution of the nucleophile (e.g., an amine) and any necessary base (e.g., triethylamine) in a separate addition vessel.
-
-
Controlled Addition:
-
Begin adding the nucleophile solution to the reactor at a very slow, controlled rate using a dosing pump.
-
Continuously monitor the internal temperature. The addition rate should be such that the cooling system can comfortably maintain the set temperature.
-
If the temperature rises more than 2-3 °C above the setpoint, stop the addition until the temperature is back under control.
-
-
Post-Addition Hold:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a predetermined amount of time to ensure the reaction goes to completion.
-
Protocol for Emergency Quenching
This protocol should only be used in a situation where a thermal runaway is imminent and cannot be controlled by other means.
-
Pre-identification of Quenching Agent:
-
Before starting the reaction, identify a suitable quenching agent. This should be a substance that will react quickly with the unreacted 1,4-benzenedisulfonyl dichloride to form a stable, less reactive product. A common choice is a dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate or a readily available amine like aqueous ammonia.[10]
-
Crucially, the quenching reaction itself should not be highly exothermic. Test the quench on a small scale first.
-
-
Quenching Procedure:
-
If a thermal runaway is detected, and stopping the reagent feed and maximizing cooling are insufficient, add the pre-determined quenching agent to the reactor.
-
The quench should be added as quickly as is safely possible to neutralize the reactive species.
-
Be aware that adding a water-based quencher will be highly reactive and may cause a rapid increase in pressure due to the evolution of HCl gas.[7][8] Ensure the reactor's emergency venting system is adequate.
-
Workflow for Managing a Temperature Spike
The following diagram illustrates the decision-making process for managing a temperature excursion during the reaction.
Caption: Decision tree for responding to a temperature spike.
Section 4: References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
-
SAFETY DATA SHEET - 1,3-Benzenedisulfonyl chloride. Fisher Scientific.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
-
SAFETY DATA SHEET - 1,3-Benzenedisulfonyl dichloride. Thermo Fisher Scientific.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF - ResearchGate.
-
SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich.
-
An amine on reaction with benzene sulphonyl chloride... Vedantu.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH.
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
-
Amine Reactions. Chemistry LibreTexts.
-
Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
-
Reaction with Benzenesulfonyl chloride |Differentiating 1°,2°,3° amines. YouTube.
-
BENZENESULFONYL CHLORIDE. CAMEO Chemicals.
-
Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Managing Excessive Heat in Exothermic Chemical Reactions. ResearchGate.
-
Technical Support Center: Managing Exothermic Effects in Large-Scale Diene Synthesis. Benchchem.
-
managing exothermic reactions in cyclohexa-1,2-diene generation. Benchchem.
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- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,4-Benzenedisulfonyl Dichloride
In the landscape of synthetic chemistry and drug development, the precise and unambiguous characterization of reagents and intermediates is paramount. 1,4-Benzenedisulfonyl dichloride, a key bifunctional building block, is frequently employed in the synthesis of sulfonamides, cross-linking agents, and functional polymers. Its purity and structural integrity are critical for the successful outcome of these synthetic endeavors. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-Benzenedisulfonyl dichloride, offering a comparative perspective with other analytical techniques and furnishing a robust experimental protocol.
The Power of NMR in Structural Elucidation: A Case Study of 1,4-Benzenedisulfonyl Dichloride
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For a molecule like 1,4-Benzenedisulfonyl dichloride, with its inherent symmetry, NMR provides a remarkably clear and diagnostic fingerprint.
Predicted ¹H NMR Spectral Analysis
Due to the symmetrical para-substitution of the two electron-withdrawing sulfonyl chloride groups on the benzene ring, all four aromatic protons are chemically and magnetically equivalent. This high degree of symmetry simplifies the ¹H NMR spectrum significantly.
Table 1: Predicted ¹H NMR Spectral Data for 1,4-Benzenedisulfonyl Dichloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.3 | Singlet | 4H | Ar-H |
The prediction of a single peak is supported by the ¹H NMR spectrum of the analogous compound, para-dichlorobenzene, which also displays a singlet for its four equivalent aromatic protons.[2][3][4] The electron-withdrawing nature of the sulfonyl chloride groups is expected to deshield the aromatic protons, shifting their resonance downfield into the region of δ 8.0 - 8.3 ppm.[5] This is a characteristic region for protons on aromatic rings substituted with strong electron-withdrawing groups.[6]
Predicted ¹³C NMR Spectral Analysis
Similarly, the symmetry of 1,4-Benzenedisulfonyl dichloride dictates a simple ¹³C NMR spectrum. Only two signals are expected for the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Benzenedisulfonyl Dichloride
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | C-SO₂Cl |
| ~ 128 - 132 | C-H |
The carbon atoms directly attached to the sulfonyl chloride groups (ipso-carbons) are significantly deshielded and are predicted to appear in the δ 145 - 150 ppm range. The four equivalent protonated carbons will resonate at a higher field, likely in the δ 128 - 132 ppm region. The chemical shifts of aromatic carbons typically fall within the δ 110-160 ppm range.[5] For comparison, the protonated carbons in p-dichlorobenzene appear around 129 ppm, and the carbon-bearing chlorine appears around 132 ppm.
To visually represent the structural basis for these spectral predictions, the following diagram illustrates the equivalence of the hydrogen and carbon atoms in 1,4-Benzenedisulfonyl dichloride.
Caption: Molecular structure of 1,4-Benzenedisulfonyl dichloride highlighting equivalent atoms.
A Comparative Overview of Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-faceted approach is often necessary for comprehensive characterization.
Table 3: Comparison of Analytical Techniques for 1,4-Benzenedisulfonyl Dichloride
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Detailed structural information, chemical environment of atoms, purity assessment (qNMR). | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires solubility in deuterated solvents. |
| Infrared (IR) Spectroscopy | Presence of functional groups (S=O, S-Cl). | Rapid and simple. | Provides limited structural information, not ideal for complex mixtures. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, useful for impurity identification. | Can cause fragmentation, may not distinguish isomers. |
| X-ray Crystallography | Definitive 3D molecular structure. | Gold standard for unambiguous structural determination. | Requires a single crystal of sufficient quality, which can be challenging to obtain. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution for separating components of a mixture. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1,4-Benzenedisulfonyl dichloride.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of 1,4-Benzenedisulfonyl dichloride.
- Due to the reactivity of sulfonyl chlorides, it is crucial to use a dry, aprotic deuterated solvent. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6-8 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 100-120 ppm).
-
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.
The following diagram illustrates the general workflow for NMR analysis.
Caption: A streamlined workflow for NMR sample analysis.
By adhering to this guide, researchers, scientists, and drug development professionals can confidently characterize 1,4-Benzenedisulfonyl dichloride, ensuring the quality and reliability of their downstream applications. The synergy of predictive analysis, comparison with alternative techniques, and a robust experimental protocol provides a comprehensive framework for spectroscopic characterization.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
-
Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
Swansea University. (2020). Proton NMR 4b Dichlorobenzene. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
A Comparative Guide to the Infrared Spectrum of 1,4-Benzenedisulfonyl Dichloride for Researchers and Drug Development Professionals
This guide provides an in-depth interpretation of the infrared (IR) spectrum of 1,4-benzenedisulfonyl dichloride, a critical reagent and building block in synthetic chemistry and drug development. Recognizing the challenges in obtaining readily available, fully assigned spectra for all research compounds, this document offers a comprehensive analysis based on established spectroscopic principles. We will dissect the expected vibrational modes of 1,4-benzenedisulfonyl dichloride and draw direct comparisons with the experimentally obtained spectra of two key analogues: benzenesulfonyl chloride and p-toluenesulfonyl chloride. This comparative approach will empower researchers to confidently identify the key structural features of this important molecule from its IR spectrum.
The Foundational Principles: What to Expect in the IR Spectrum of an Aromatic Sulfonyl Chloride
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a molecule like 1,4-benzenedisulfonyl dichloride, the IR spectrum can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups. The presence, position, and intensity of absorption bands in these regions provide a detailed fingerprint of the molecular structure.
The primary functional groups to consider are the sulfonyl chloride (-SO₂Cl) and the para-disubstituted benzene ring. The sulfonyl chloride group is characterized by strong absorptions due to the stretching vibrations of the S=O and S-Cl bonds. The p-disubstituted aromatic ring will exhibit characteristic absorptions from C-H stretching and bending, as well as C=C stretching vibrations within the ring.
Interpreting the Spectrum: A Detailed Analysis of 1,4-Benzenedisulfonyl Dichloride
Key Predicted Vibrational Modes for 1,4-Benzenedisulfonyl Dichloride:
-
S=O Asymmetric and Symmetric Stretching: The two sulfonyl chloride groups will each give rise to strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically observed in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). Due to the symmetry of the 1,4-disubstituted pattern, these bands are expected to be sharp and intense.
-
Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce absorption bands in the region of 3000-3100 cm⁻¹ . These are typically of medium to weak intensity.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will result in a series of absorptions, often of variable intensity, in the 1400-1600 cm⁻¹ region.
-
S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond is expected to appear in the lower frequency region of the spectrum, typically around 375 cm⁻¹ .
-
Para-Substitution Pattern (Out-of-Plane C-H Bending): The substitution pattern on the benzene ring gives rise to characteristic out-of-plane (oop) C-H bending vibrations. For a para-disubstituted ring, a strong absorption band is expected in the range of 800-860 cm⁻¹ . This is a highly diagnostic feature for determining the substitution pattern.
A Comparative Analysis: 1,4-Benzenedisulfonyl Dichloride vs. its Analogues
To provide a practical context for our interpretation, we will now compare the predicted spectrum of 1,4-benzenedisulfonyl dichloride with the known experimental spectra of benzenesulfonyl chloride and p-toluenesulfonyl chloride.
| Vibrational Mode | 1,4-Benzenedisulfonyl Dichloride (Predicted) | Benzenesulfonyl Chloride (Experimental) | p-Toluenesulfonyl Chloride (Experimental) |
| S=O Asymmetric Stretch | 1370-1410 cm⁻¹ (Strong) | ~1380 cm⁻¹ (Strong) | ~1375 cm⁻¹ (Strong) |
| S=O Symmetric Stretch | 1166-1204 cm⁻¹ (Strong) | ~1180 cm⁻¹ (Strong) | ~1175 cm⁻¹ (Strong) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ (Weak-Medium) | ~3070 cm⁻¹ (Weak) | ~3060 cm⁻¹ (Weak) |
| Aromatic C=C Stretch | 1400-1600 cm⁻¹ (Variable) | ~1580, 1480, 1450 cm⁻¹ (Medium) | ~1595, 1495, 1450 cm⁻¹ (Medium) |
| Para-Substitution (C-H oop) | 800-860 cm⁻¹ (Strong) | N/A (Monosubstituted) | ~815 cm⁻¹ (Strong) |
| S-Cl Stretch | ~375 cm⁻¹ (Medium) | ~370 cm⁻¹ (Medium) | ~375 cm⁻¹ (Medium) |
Analysis of the Comparison:
The data clearly illustrates the expected similarities and differences. All three compounds exhibit the characteristic strong S=O stretching bands in the same general regions. The primary difference lies in the fingerprint region, specifically the bands related to the benzene ring substitution. Benzenesulfonyl chloride, being monosubstituted, will show a different pattern of out-of-plane C-H bending compared to the para-substituted compounds. The presence of a strong band between 800-860 cm⁻¹ in the spectrum of p-toluenesulfonyl chloride is a clear indicator of its para-substitution, and we would expect a similarly strong band in this region for 1,4-benzenedisulfonyl dichloride.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method
To obtain reliable and reproducible IR spectra for solid samples like 1,4-benzenedisulfonyl dichloride, the potassium bromide (KBr) pellet method is a standard and effective technique. The principle behind this method is to disperse the solid sample in a matrix of KBr, which is transparent to infrared radiation in the mid-IR region (typically 4000 to 400 cm⁻¹).[1]
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Use only spectroscopy-grade KBr that has been thoroughly dried to prevent interference from water absorption bands. It is recommended to dry the KBr in an oven at 110°C for at least 2 hours and store it in a desiccator.[2]
-
Weigh approximately 1-2 mg of the 1,4-benzenedisulfonyl dichloride sample and 100-200 mg of dry KBr. The sample-to-KBr ratio is critical for obtaining a good quality spectrum.[1]
-
-
Grinding and Mixing:
-
Use a clean and dry agate mortar and pestle. First, grind the KBr to a fine powder.
-
Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. Thorough mixing is crucial for a uniform dispersion of the sample in the KBr matrix.[3]
-
-
Pellet Formation:
-
Transfer the ground mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedures.
-
Causality Behind Experimental Choices:
-
Why KBr? KBr is used because it is transparent in the mid-infrared region and is a soft, crystalline material that can be pressed into a transparent disk.[1]
-
Why Dry KBr? Moisture in the KBr will result in broad absorption bands around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending), which can obscure important sample peaks.
-
Why Grind Thoroughly? Incomplete grinding leads to large particle sizes, which can cause scattering of the infrared beam, resulting in a sloping baseline and distorted peak shapes.[1]
Logical Workflow for IR Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of an unknown aromatic sulfonyl chloride.
Caption: Logical workflow for interpreting the IR spectrum of an aromatic sulfonyl chloride.
Conclusion
This guide provides a comprehensive framework for the interpretation of the infrared spectrum of 1,4-benzenedisulfonyl dichloride. By understanding the characteristic vibrational frequencies of the sulfonyl chloride and p-disubstituted benzene moieties, and by drawing comparisons with related known compounds, researchers can confidently identify and characterize this important chemical. The detailed experimental protocol for sample preparation ensures the acquisition of high-quality data, which is the foundation of accurate spectral interpretation.
References
-
ACD/Labs. (2008-07-30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]
- King, J. F., & Smith, D. R. (1965). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 43(6), 1870-1873.
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). p-Toluenesulfonyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
-
LibreTexts. (2019, June 5). 13.8: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. Retrieved from [Link]
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- 2. Benzenesulfonyl chloride [webbook.nist.gov]
- 3. Spectroscopic and spectrofluorimetric studies on the interaction of irbesartan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,4-Benzenedisulfonamides: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the humble 1,4-benzenedisulfonamide scaffold has emerged as a surprisingly versatile platform for developing potent and selective inhibitors against a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-benzenedisulfonamide derivatives, offering a comparative perspective on their performance against various biological targets. We will delve into the nuances of their design, the rationale behind experimental choices, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Architectural Blueprint: The 1,4-Benzenedisulfonamide Core
The 1,4-benzenedisulfonamide core, characterized by a central benzene ring substituted with two sulfonamide groups at the para positions, provides a rigid and synthetically tractable starting point for medicinal chemists. The true potential of this scaffold lies in the diverse chemical space that can be explored through modifications at the sulfonamide nitrogen atoms (N1 and N4) and the aromatic ring itself.
Caption: Core structure of 1,4-benzenedisulfonamide.
Targeting a Cellular Powerhouse: Inhibition of Oxidative Phosphorylation
A compelling area of research for 1,4-benzenedisulfonamide derivatives is the inhibition of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for cancer cells.[1] Certain cancers exhibit a heightened dependence on OXPHOS, making it an attractive therapeutic target.[1]
Mechanism of Action: Targeting Complex I
Several studies have revealed that 1,4-benzenedisulfonamide derivatives can potently inhibit Complex I of the electron transport chain.[1] This inhibition leads to a depletion of ATP production in cancer cells that rely on mitochondrial respiration, ultimately triggering cell death.[1] The preferential cytotoxicity in galactose-containing media, which forces cells to depend on OXPHOS, is a key experimental validation of this mechanism.[1]
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the 1,4-benzenedisulfonamide scaffold has yielded crucial SAR insights for potent Complex I inhibition:
-
Stereochemistry Matters: The chirality of substituents on the sulfonamide nitrogen can dramatically impact activity. For instance, the (R)-enantiomer of one lead compound exhibited over 30-fold higher potency than its (S)-isoform, highlighting the importance of a specific stereochemical arrangement for optimal target engagement.[1]
-
Amide Modifications: The nature of the amide linkage at the sulfonamide nitrogen is a key determinant of potency. Introducing cyclic structures like piperidine can enhance activity.[1] Furthermore, the use of bioisosteric replacements, such as an oxadiazole ring for a tert-butyl carbamate group, can maintain or improve potency while potentially enhancing metabolic stability.[1]
-
Aromatic Substituents: Modifications on the central benzene ring, such as the introduction of sulfone functionalities, have led to the discovery of highly potent and metabolically stable derivatives.[1]
Comparative Performance
The optimized 1,4-benzenedisulfonamide derivatives have demonstrated significant potency, with some compounds exhibiting nanomolar inhibition of Complex I function and cytotoxicity against pancreatic cancer cell lines.[1]
| Compound/Drug | Target | IC50 (Complex I) | Cell Line | Cytotoxicity IC50 |
| Benzene-1,4-disulfonamide Hit (Racemic) | OXPHOS Complex I | - | UM16 Pancreatic Cancer | 0.58 µM[1] |
| (R)-enantiomer 2 | OXPHOS Complex I | 312 ± 67 nM[1] | UM16 Pancreatic Cancer | 0.31 µM[1] |
| (S)-enantiomer 3 | OXPHOS Complex I | - | UM16 Pancreatic Cancer | 9.47 µM[1] |
| Optimized Derivative 65 | OXPHOS Complex I | 30 nM[1] | MIA PaCa-2 | 70 nM[1] |
| Metformin | OXPHOS Complex I | Weak and non-specific inhibitor[1] | - | - |
| Phenformin | OXPHOS Complex I | - | - | - |
Rationale for Experimental Choices: The use of galactose-containing media in initial screens is a clever strategy to specifically identify compounds that target mitochondrial respiration, as cells are forced to switch from glycolysis to OXPHOS for ATP production.[1] This approach minimizes the discovery of non-specific cytotoxic agents.
A Classic Target Revisited: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, epilepsy, and altitude sickness. The 1,4-benzenedisulfonamide scaffold offers new avenues for achieving isoform-selective inhibition, particularly against tumor-associated CAs like CA IX.
Mechanism of Action and the Role of the Sulfonamide Group
The sulfonamide moiety (-SO2NH2) is the key pharmacophore responsible for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction.
Caption: Interaction of sulfonamide with the CA active site.
SAR for Enhanced Potency and Selectivity
-
Substitution on the Sulfonamide Nitrogen: Attaching various heterocyclic moieties, such as thiazol-4-one, to the sulfonamide nitrogen can lead to potent CA IX inhibitors with significant anticancer activity.
-
Aromatic Ring Modifications: The nature and position of substituents on the benzene ring influence isoform selectivity. For example, incorporating a 4-aminobenzenesulfonamide moiety has been a successful strategy.
-
Linker Rigidity: The flexibility of the linker connecting the benzenesulfonamide core to other chemical moieties plays a crucial role in determining inhibitory activity and isoform selectivity. More rigid linkers, such as a cyclic urea, have been shown to confer high potency and selectivity for certain CA isoforms.
Comparative Performance against Acetazolamide
Acetazolamide is a classical, non-selective CA inhibitor. Many novel 1,4-benzenedisulfonamide derivatives have been designed to improve upon its profile, particularly in terms of selectivity for tumor-associated isoforms.
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Benzylaminoethylureido-tailed benzenesulfonamide derivative 16 | 552.4 | 350.1 | 1350 | 54.5 |
| Benzylaminoethylureido-tailed benzenesulfonamide derivative 17 (4-Cl) | 582.1 | 126.9 | 458.3 | 32.0 |
| Benzylaminoethylureido-tailed benzenesulfonamide derivative 23 (2-CH3) | 785.4 | 97.6 | 115.6 | 38.4 |
Tackling Glycation: Glyoxalase I Inhibition
The glyoxalase system, particularly glyoxalase I (Glo-I), is a crucial detoxification pathway that protects cells from the harmful effects of methylglyoxal, a cytotoxic byproduct of glycolysis. Cancer cells often have elevated levels of both methylglyoxal and Glo-I, making Glo-I an attractive target for anticancer therapy.[2] A series of 1,4-benzenedisulfonamide derivatives have been designed and evaluated as Glo-I inhibitors.[2]
SAR for Potent Glyoxalase I Inhibition
Structure-activity relationship studies have revealed key features for potent Glo-I inhibition by 1,4-benzenedisulfonamide derivatives:
-
Azo Linkage: The introduction of an azo (-N=N-) linkage has been a successful strategy in designing potent Glo-I inhibitors based on the 1,4-benzenedisulfonamide scaffold.[2]
-
Substituents on the Second Aromatic Ring: The nature and position of substituents on the aromatic ring connected via the azo linker significantly impact inhibitory activity. For instance, a hydroxyl group at the ortho position and a carboxylic acid group at the meta position on a benzoic acid ring resulted in a highly potent inhibitor.[2] Another potent derivative featured an 8-hydroxyquinoline moiety.[2]
Comparative Performance
Several 1,4-benzenedisulfonamide derivatives have demonstrated potent Glo-I inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range.[2]
| Compound | Target | IC50 |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Glyoxalase I | 0.39 µM[2] |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | Glyoxalase I | 1.36 µM[2] |
| S-p-bromobenzylglutathione cyclopentyl diester (Standard Inhibitor) | Glyoxalase I | GC50 = 4.23 µM (in HL60 cells)[3][4] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,4-benzenedisulfonamide derivative and a key biological assay.
Synthesis of 4-(4-Aminobenzenesulfonamido)phenylacetic Acid Derivatives[5]
This protocol describes a general method for the synthesis of a class of 1,4-benzenedisulfonamide derivatives.
Step 1: Coupling of 4-aminophenylacetic acid with p-acetylaminobenzenesulfonyl chloride
-
In a reaction flask, dissolve 4-aminophenylacetic acid and potassium carbonate (K2CO3) in a suitable amount of water with stirring.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of p-acetylaminobenzenesulfonyl chloride in acetone dropwise. The molar ratio of p-acetylaminobenzenesulfonyl chloride to 4-aminophenylacetic acid to K2CO3 should be approximately 1:2.1:1.2-1.5.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Filter the resulting faint yellow turbid solution. Wash the filter cake with water and drain to obtain the crude product.
-
Purify the crude product by dissolving it in 2N KOH, filtering, and then re-precipitating by the slow addition of concentrated HCl to the cooled filtrate until the pH reaches 2-3.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the intermediate compound.
Step 2: Hydrolysis of the Acetyl Group
-
To the intermediate from Step 1, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to 90°C and maintain for 3 hours.
-
Cool the reaction mixture and adjust the pH to 6.5 with dilute hydrochloric acid.
-
Collect the precipitate by centrifugation, and dry the filter residue to obtain the final product.
Carbonic Anhydrase Inhibition Assay (Spectrophotometric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide derivatives.
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading at 405 nm
-
CA Assay Buffer
-
CA Dilution Buffer
-
Purified Carbonic Anhydrase enzyme
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds (1,4-benzenedisulfonamide derivatives)
-
Positive control inhibitor (e.g., Acetazolamide)
Caption: Workflow for a spectrophotometric CA inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Setup: In a 96-well plate, add the test compounds at various concentrations to the designated wells. Include wells for a positive control (Acetazolamide) and a no-inhibitor control.
-
Enzyme Addition: Add a pre-determined amount of purified carbonic anhydrase to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[5]
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay). The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Concluding Remarks and Future Directions
The 1,4-benzenedisulfonamide scaffold has proven to be a rich source of bioactive molecules with therapeutic potential against a variety of diseases, including cancer. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve high potency and selectivity. The provided experimental protocols offer a starting point for researchers to further explore this promising chemical space.
Future research should focus on:
-
Expanding the diversity of substituents at the sulfonamide nitrogens and the central aromatic ring to explore new chemical space and identify novel inhibitors.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most potent derivatives.
-
Utilizing co-crystallization studies to gain a deeper understanding of the binding modes of these inhibitors with their respective targets, which will facilitate rational drug design.
-
Exploring synergistic combinations of 1,4-benzenedisulfonamide derivatives with existing chemotherapeutic agents to enhance their anticancer effects.[6]
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 1,4-benzenedisulfonamide derivatives.
References
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
- 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof.
-
Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis. Biochemical Pharmacology. [Link]
-
Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Antitumor activity of S-(p-bromobenzyl)glutathione diesters in vitro: a structure-activity study. Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules. [Link]
-
Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences. [Link]
-
Carbonic Anhydrase assay. iGEM. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. The Journal of Biological Chemistry. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
- Synthetic method of p-aminobenzenesulfonamide.
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]
-
Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences. [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology. [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. [Link]
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- 2. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]
A Senior Application Scientist's Guide to Kinetic Studies of 1,4-Benzenedisulfonyl Dichloride Reactions
For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the reaction kinetics of bifunctional electrophiles like 1,4-Benzenedisulfonyl dichloride is paramount for controlling reaction outcomes and designing novel molecular architectures. This guide provides an in-depth comparison of the reactivity of 1,4-Benzenedisulfonyl dichloride with other common sulfonylating agents, supported by established kinetic principles and detailed experimental protocols.
Introduction: The Duality of a Disulfonyl Chloride
1,4-Benzenedisulfonyl dichloride is a unique reagent characterized by two sulfonyl chloride groups positioned at opposite ends of a benzene ring. This symmetrical structure offers the potential for creating linear polymers and other well-defined macromolecules. The reactivity of each sulfonyl chloride group is influenced by the electronic effects of the benzene ring and the other sulfonyl group. Understanding the kinetics of its reactions is crucial for controlling the degree of substitution and preventing unwanted side reactions.
The reaction of sulfonyl chlorides with nucleophiles, such as amines and alcohols, is a cornerstone of organic synthesis, leading to the formation of sulfonamides and sulfonate esters, respectively.[1] The mechanism of these reactions is a subject of ongoing study but is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur atom.[2][3]
Comparative Reactivity: A Kinetic Perspective
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is in turn influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, while electron-donating groups have the opposite effect.
While specific kinetic data for 1,4-Benzenedisulfonyl dichloride is not abundant in the literature, we can infer its reactivity relative to other common sulfonyl chlorides based on fundamental principles of physical organic chemistry.
Table 1: Predicted Relative Reactivity of Various Sulfonyl Chlorides in Reactions with Amines and Alcohols
| Sulfonyl Chloride | Structure | Expected Relative Rate | Rationale |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Baseline | Reference compound.[1] |
| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | Slower | The methyl group is weakly electron-donating, reducing the electrophilicity of the sulfur atom. |
| p-Nitrobenzenesulfonyl chloride | NO₂C₆H₄SO₂Cl | Faster | The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the sulfur atom. |
| 1,4-Benzenedisulfonyl dichloride | ClSO₂C₆H₄SO₂Cl | Faster (for the first substitution) | The second sulfonyl chloride group acts as a strong electron-withdrawing group, activating the first for nucleophilic attack. |
| Monosubstituted 1,4-Benzenedisulfonyl dichloride | Nu-SO₂C₆H₄SO₂Cl | Slower (than the first substitution) | After the first substitution (e.g., with an amine to form a sulfonamide), the resulting group is typically less electron-withdrawing than a sulfonyl chloride, thus deactivating the second sulfonyl chloride group towards further attack. |
This sequential deactivation is a critical consideration in polymerization reactions, where the reactivity of the second functional group may differ significantly from the first.[4]
Causality in Experimental Design for Kinetic Studies
To quantitatively compare the reactivity of 1,4-Benzenedisulfonyl dichloride, a well-designed kinetic study is essential. The choice of experimental technique depends on the timescale of the reaction and the properties of the reactants and products.
Monitoring the Reaction Progress
Several techniques can be employed to monitor the reaction kinetics:
-
Conductivity measurements: The hydrolysis of a sulfonyl chloride produces hydrochloric acid, leading to a change in the conductivity of the solution.[5] This method is highly sensitive and suitable for tracking the overall consumption of the sulfonyl chloride.
-
Spectroscopic methods (UV-Vis or NMR): If the reactants or products have distinct spectroscopic signatures, their concentration changes can be monitored over time. For instance, online ¹⁹F NMR has been used to study sulfonyl chloride synthesis.
-
Chromatographic methods (HPLC or GC): Aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed to determine the concentration of reactants and products.
Experimental Protocol: A Self-Validating System for Determining Pseudo-First-Order Rate Constants
This protocol describes a typical experiment to determine the pseudo-first-order rate constant for the reaction of a sulfonyl chloride with an amine using UV-Vis spectroscopy. The principle of using a large excess of the amine simplifies the rate law to a pseudo-first-order dependence on the sulfonyl chloride concentration.
Materials:
-
1,4-Benzenedisulfonyl dichloride
-
Alternative sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Primary or secondary amine (e.g., aniline or dibutylamine[6])
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane[4])
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfonyl chloride in the chosen anhydrous solvent. The concentration should be such that after dilution in the reaction mixture, the absorbance is within the linear range of the spectrophotometer.
-
Prepare a series of stock solutions of the amine in the same solvent, with concentrations at least 10-fold higher than the final sulfonyl chloride concentration.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the sulfonyl chloride, the amine, and the expected sulfonamide product to identify a wavelength where the change in absorbance upon reaction is maximal and where interference from other species is minimal.
-
-
Kinetic Run:
-
Equilibrate the amine solution in a quartz cuvette inside the temperature-controlled spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the cuvette and mix rapidly.
-
Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance-time data to the integrated rate law for a first-order reaction: ln(At - A∞) = -kobst + ln(A0 - A∞) where At, A0, and A∞ are the absorbances at time t, time zero, and after the reaction is complete, respectively.
-
A plot of ln(At - A∞) versus time should yield a straight line with a slope of -kobs.
-
-
Determination of the Second-Order Rate Constant:
-
Repeat the experiment with different excess concentrations of the amine.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the amine concentration: kobs = k₂[Amine]
-
Visualizing Reaction Mechanisms and Workflows
Diagrams are invaluable for conceptualizing the complex processes involved in kinetic studies.
Caption: Workflow for the kinetic analysis of a sulfonyl chloride reaction using UV-Vis spectroscopy.
Conclusion and Future Directions
The kinetic evaluation of 1,4-Benzenedisulfonyl dichloride reactions is essential for its effective use in synthetic chemistry. By employing the systematic experimental approaches outlined in this guide, researchers can obtain reliable kinetic data to compare its reactivity with other sulfonylating agents. This understanding will enable the precise control of reactions, leading to the development of novel materials and pharmaceuticals with desired properties. Future studies should focus on generating a comprehensive dataset of rate constants for 1,4-Benzenedisulfonyl dichloride under various reaction conditions to build a more complete kinetic profile.
References
- Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem. 2022, 18, 120–132. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]
-
Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides - UNI ScholarWorks. Available at: [Link]
-
(PDF) Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems - ResearchGate. Available at: [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Available at: [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. Available at: [Link]
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An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main - Vedantu. Available at: [Link]
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9.7: Reactions of Alcohols (CHM 223) - Chemistry LibreTexts. Available at: [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available at: [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 1,4-Benzenedisulfonyl Dichloride Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular architecture is not merely an academic exercise; it is a foundational pillar of modern chemical and pharmaceutical science. The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction stands as the unequivocal gold standard, providing a high-resolution, unambiguous map of atomic positions. This guide offers an in-depth technical comparison of X-ray crystal structure analysis as applied to derivatives of 1,4-benzenedisulfonyl dichloride, a key scaffold in medicinal and materials chemistry. While crystallographic data on a comprehensive series of the parent dichloride is limited in the public domain, this guide will leverage extensive data from the closely related and highly relevant sulfonamide derivatives to illustrate the principles, protocols, and comparative power of this technique.
The Unrivaled Precision of X-ray Crystallography
The fundamental principle of single-crystal X-ray diffraction lies in the interaction of X-rays with the periodic arrangement of atoms in a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the mathematical reconstruction of the electron density distribution, and thus the precise location of each atom. This technique provides unparalleled accuracy in determining bond lengths, bond angles, and torsional angles, offering a static yet highly detailed snapshot of the molecule's preferred conformation in the solid state.
While other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about molecular structure and dynamics in solution, X-ray crystallography offers a level of atomic precision that is often essential for understanding structure-activity relationships (SAR) and for rational drug design.[1][2]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages involved in the X-ray crystal structure analysis of a typical 1,4-benzenedisulfonyl dichloride derivative.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: The Critical First Step
The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal.
-
Objective: To obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality for diffraction.
-
Methodology:
-
Solvent Screening: Dissolve the purified 1,4-benzenedisulfonyl dichloride derivative in a variety of solvents to assess solubility. Good solvents for this class of compounds often include acetone, acetonitrile, ethyl acetate, and dichloromethane.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is often the most successful method.
-
Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir of a less-soluble solvent (the precipitant). The vapor from the reservoir slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the sample solution is placed in a well surrounded by the precipitant reservoir.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage and ice formation.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Procedure:
-
The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal to maintain its vitrified state and minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different crystal orientations.
-
3. Structure Solution and Refinement: From Data to a 3D Model
-
Software: Specialized software packages such as SHELX, Olex2, or CRYSTALS are used for data processing, structure solution, and refinement.
-
Process:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then scaled and merged to create a unique dataset.
-
Structure Solution: The initial phases of the structure factors are determined using either direct methods or Patterson methods, which generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that continues until the model converges.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's behavior often requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions in the solid state. | Unambiguous and high-resolution structural determination. | Requires well-diffracting single crystals, which can be challenging to grow. The determined structure is a static representation in the solid state and may not reflect the conformational ensemble in solution.[2][3] |
| NMR Spectroscopy | Information on chemical connectivity, molecular conformation, and dynamics in solution. Can be used to determine 3D structures of small to medium-sized molecules in solution. | Provides information about the behavior of molecules in a more biologically relevant solution state. Can study dynamic processes.[1][2] | Structure determination is often less precise than X-ray crystallography, especially for larger molecules. Relies on the interpretation of through-bond and through-space correlations. |
| Computational Chemistry | Theoretical prediction of molecular geometry, conformational energies, and electronic properties. | Can explore a wide range of conformations and predict structures of molecules that are difficult to crystallize. Provides insights into reaction mechanisms and energetics. | The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial. |
Case Study: Structural Insights into Benzenesulfonamide Derivatives
Due to the prevalence of the sulfonamide moiety in medicinal chemistry, a wealth of crystallographic data exists for this class of compounds, which serve as excellent proxies for understanding the structural features of 1,4-benzenedisulfonyl dichloride derivatives.
A study on N,N-diisopropyl-4-methylbenzenesulfonamide revealed key structural parameters of the sulfonamide group.[4] The S=O bond lengths were found to be in the range of 1.433(3) to 1.439(3) Å, the S—C bond length was approximately 1.77 Å, and the S—N bond length was around 1.62 Å.[4] These values provide a reliable benchmark for what can be expected in related structures.
Furthermore, the crystal structure of 4-(benzylideneamino)benzenesulfonamide demonstrated the importance of intermolecular hydrogen bonding in the solid-state packing of these molecules.[5] The sulfonamide nitrogen atoms were observed to participate in N—H⋯N and N—H⋯O hydrogen bonds, leading to the formation of a two-dimensional network.[5] Such interactions are critical for understanding the crystal packing and physical properties of these materials.
The following table presents a hypothetical comparison of key structural parameters that would be obtained from an X-ray crystal structure analysis of two different 1,4-benzenedisulfonyl dichloride derivatives, illustrating the type of comparative data this technique provides.
| Parameter | Derivative 1 (e.g., N,N'-dimethyl) | Derivative 2 (e.g., N,N'-diphenyl) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.6 Å, c = 12.8 Å, β = 98.5° | a = 15.4 Å, b = 8.9 Å, c = 11.2 Å |
| S-O Bond Length (Å) | 1.43 | 1.44 |
| S-N Bond Length (Å) | 1.64 | 1.68 |
| S-C (aromatic) Bond Length (Å) | 1.77 | 1.76 |
| Dihedral Angle between Benzene Rings (°) | - | 65.4 |
| Key Intermolecular Interactions | N-H···O=S hydrogen bonds | C-H···π interactions |
Conclusion: The Indispensable Role of X-ray Crystallography
In the pursuit of novel therapeutics and advanced materials, a deep understanding of molecular structure is non-negotiable. For derivatives of 1,4-benzenedisulfonyl dichloride and their sulfonamide analogues, single-crystal X-ray diffraction provides the ultimate tool for elucidating their three-dimensional architecture with atomic precision. While complementary techniques like NMR spectroscopy and computational modeling offer valuable insights into the solution-state behavior and theoretical properties of these molecules, the unambiguous and detailed structural information afforded by X-ray crystallography remains the cornerstone of modern structural science. The ability to visualize the precise arrangement of atoms and the subtle interplay of intermolecular forces is what empowers chemists to rationally design and synthesize molecules with desired functions, driving innovation across the scientific landscape.
References
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Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 296. [Link]
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Asadi, Z., et al. (2024). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 29(1), 235. [Link]
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Dalton, A. W., et al. (2018). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 939–942. [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Loughrey, B. T., Williams, M. L., & Healy, P. C. (2009). 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2213. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,4-Benzenedisulfonyl Dichloride: Essential Safety and Operational Protocols
For the experienced researcher, the introduction of a new reagent into a workflow is a calculated decision, balancing its synthetic utility against its inherent risks. 1,4-Benzenedisulfonyl dichloride, a valuable bifunctional molecule for creating complex polymers and cross-linked materials, is a prime example. Its utility is matched by its hazardous nature, demanding a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist, providing the causal framework and procedural steps necessary to ensure operational safety and experimental integrity.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the chemical's reactivity is the foundation of safe handling. 1,4-Benzenedisulfonyl dichloride is not merely a solid reagent; it is a highly reactive, corrosive, and moisture-sensitive compound. The entire safety protocol is built around mitigating two primary, interconnected hazards.
-
Extreme Water Reactivity: The sulfonyl chloride functional groups are highly susceptible to nucleophilic attack by water. This hydrolysis reaction is not benign; it is violent and exothermic, rapidly producing corrosive and toxic gases, including hydrogen chloride (HCl) and sulfur oxides.[1][2][3] Even ambient humidity is sufficient to initiate this decomposition, compromising the reagent's integrity and creating a hazardous atmosphere. Therefore, the core directive of any handling procedure is the strict exclusion of water.[1][2][4][5]
-
Corrosivity: As a direct consequence of its reactivity, the compound itself and its degradation products are severely corrosive. Direct contact with skin or mucous membranes will cause immediate and severe chemical burns.[1][2][6][7][8] Inhalation of the dust or its hydrolysis byproducts (HCl gas) can cause extreme damage to the entire respiratory tract.[6][7]
These two properties dictate every choice we make, from the selection of gloves to the method of disposal.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazardous properties. All personnel handling 1,4-Benzenedisulfonyl dichloride must adhere to the following minimum standards, as outlined by OSHA's regulations for hazardous chemicals in laboratories (29 CFR 1910.1450).[9][10]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Provides a robust barrier against the corrosive solid.[11][12] Double-gloving is a critical best practice, allowing for the safe removal of a potentially contaminated outer glove without exposing the skin. Gloves must be inspected for integrity before each use.[13] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to prevent dust from entering the eyes.[14] A full-face shield must be worn over the goggles to protect the entire face from splashes or violent reactions.[11][14][15] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | A flame-resistant lab coat provides a primary barrier.[16] A chemically resistant apron (e.g., butyl rubber) should be worn over the lab coat to provide an additional layer of protection against spills of this highly corrosive material.[15] |
| Respiratory Protection | NIOSH-Approved Respirator (As determined by hazard assessment) | All handling of the solid must occur within a certified chemical fume hood to control dust and vapors.[1][2] If there is a risk of exceeding exposure limits or a system failure, a full-face respirator with an acid gas cartridge is essential.[11] |
| Footwear | Closed-toe, non-porous shoes | Protects feet from spills. Standard laboratory practice dictates no open-toed shoes.[12][16] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and transferring 1,4-Benzenedisulfonyl dichloride. The workflow is designed to minimize exposure and prevent accidental contact with moisture.
Caption: Workflow for Safely Handling 1,4-Benzenedisulfonyl Dichloride.
Emergency Response: Spills and Exposures
Immediate and correct action during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Spill Response Protocol
Spills of water-reactive materials are always considered major incidents.[5] DO NOT USE WATER to clean up a spill, as this will generate a larger hazard.[4][5]
Caption: Decision Tree for Responding to a Spill of 1,4-Benzenedisulfonyl Dichloride.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Brush off any visible solid particles, then flush the affected area with copious amounts of water for at least 15 minutes while heading to an emergency shower.[1][15] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][2][6]
-
Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]
Storage and Disposal Plan
Storage: Store 1,4-Benzenedisulfonyl dichloride in a tightly sealed container to protect it from moisture.[2][7] The storage area should be a cool, dry, and well-ventilated location designated for corrosive materials, away from incompatible substances like bases, strong oxidizing agents, and, most importantly, water.[2][3] It is advisable to store the container within a secondary, desiccated container.[5]
Disposal: All waste, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4] Place all waste into a clearly labeled, sealed container.[7] Do not mix with other waste streams, especially aqueous ones.[6] Follow all institutional, local, and national regulations for the disposal of corrosive, water-reactive hazardous waste.[1][4][6]
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SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025). Sigma-Aldrich.
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SAFETY DATA SHEET - 1,3-Benzenedisulfonyl dichloride. (2025). Thermo Fisher Scientific.
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SAFETY DATA SHEET - 1,3-Benzenedisulfonyl chloride. (2025). Fisher Scientific.
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Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health.
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BENZENE-1,3-DISULFONYL CHLORIDE Safety Data Sheet. (2018). Georganics.
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Two Pathways of Arenesulfonyl Chlorides Hydrolysis. (2004). ResearchGate.
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BENZENESULFONYL CHLORIDE - CAUTIONARY RESPONSE INFORMATION. National Oceanic and Atmospheric Administration (NOAA).
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Guide for Chemical Spill Response. American Chemical Society.
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Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
